4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine
Overview
Description
4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C7H9Cl2N3O It is a derivative of triazine, a class of heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-methoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced amine derivatives.
Scientific Research Applications
4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-1,3,5-triazine: A precursor in the synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.
2-methoxyethylamine: A reactant used in the synthesis of the compound.
Other triazine derivatives:
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N4O/c1-13-3-2-9-6-11-4(7)10-5(8)12-6/h2-3H2,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCDPFTSUESLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706883 | |
Record name | 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13807-42-6 | |
Record name | 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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